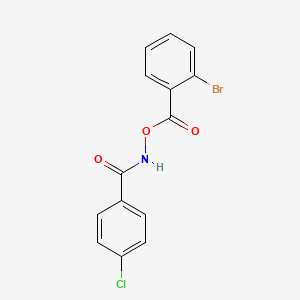

N-(2-bromobenzoyloxy)-4-chlorobenzamide

説明

N-(2-Bromobenzoyloxy)-4-chlorobenzamide is a benzamide derivative featuring a 2-bromobenzoyloxy substituent and a 4-chlorophenyl group. Benzamide derivatives are widely studied for their diverse applications, including pharmaceuticals and materials science, due to their tunable electronic and steric profiles .

特性

IUPAC Name |

[(4-chlorobenzoyl)amino] 2-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClNO3/c15-12-4-2-1-3-11(12)14(19)20-17-13(18)9-5-7-10(16)8-6-9/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZVDYJKCJLDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)ONC(=O)C2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路および反応条件: N-(2-ブロモベンゾイルオキシ)-4-クロロベンザミドの合成は、通常、トリエチルアミンなどの塩基の存在下、2-ブロモ安息香酸と4-クロロベンゾイルクロリドを反応させることから始まります。反応は、室温でジクロロメタンなどの有機溶媒中で行われます。 生成物は、その後、再結晶またはカラムクロマトグラフィーによって精製されます .

工業的生産方法: この化合物の工業的生産方法は、実験室合成と同様ですが、規模が拡大されています。このプロセスでは、より大きな反応器と、高収率と高純度を保証するためのより効率的な精製技術が使用されます。 連続フロー反応器や自動化システムを使用して、反応条件を最適化し、全体的な効率を向上させることができます .

化学反応の分析

科学研究の応用

化学: N-(2-ブロモベンゾイルオキシ)-4-クロロベンザミドは、より複雑な有機分子の合成における中間体として使用されます。 これは、さまざまな医薬品や農薬の調製のためのビルディングブロックとして役立ちます.

生物学: 生物学的研究では、この化合物は、ハロゲン化ベンザミドが細胞プロセスに与える影響を研究するために使用されます。 また、潜在的な治療的応用を持つ新しい生物活性分子の開発にも使用されています.

医学: この化合物は、特定の酵素または受容体を標的とする新しい薬の開発におけるリード化合物として可能性を示しています。 その誘導体は、抗がん、抗炎症、および抗菌特性について調査されています.

産業: 産業分野では、N-(2-ブロモベンゾイルオキシ)-4-クロロベンザミドは、特殊化学薬品や材料の生産に使用されます。 コーティング、接着剤、およびポリマーの配合にも使用されています.

科学的研究の応用

Chemistry: N-(2-bromobenzoyloxy)-4-chlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated benzamides on cellular processes. It is also employed in the development of new bioactive molecules with potential therapeutic applications .

Medicine: The compound has shown potential as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its derivatives are being investigated for their anticancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, N-(2-bromobenzoyloxy)-4-chlorobenzamide is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .

作用機序

N-(2-ブロモベンゾイルオキシ)-4-クロロベンザミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 この化合物は、活性部位に結合することで特定の酵素の活性を阻害し、基質へのアクセスを遮断し、触媒反応を阻止することができます . さらに、細胞受容体と相互作用し、シグナル伝達経路を調節し、細胞応答を変更する可能性があります .

類似化合物との比較

Structural and Substituent Variations

The target compound’s structure combines bromine and chlorine atoms at distinct positions. Key analogs and their substituent effects are summarized below:

Key Observations :

Key Observations :

Physical and Spectroscopic Properties

Melting points and spectral data reflect structural differences:

生物活性

N-(2-bromobenzoyloxy)-4-chlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, molecular modeling, and biological assays.

Chemical Structure and Properties

The structural formula of N-(2-bromobenzoyloxy)-4-chlorobenzamide is characterized by the presence of a bromine atom on the benzoyloxy group and a chlorine atom on the benzamide moiety. This unique arrangement contributes to its biological activity.

Molecular Formula: C14H11BrClNO2

Molecular Weight: 328.6 g/mol

CAS Number: 1348789

Synthesis

The synthesis of N-(2-bromobenzoyloxy)-4-chlorobenzamide involves several chemical reactions, typically starting from commercially available precursors. The synthesis pathway generally includes:

-

Formation of the Benzamide Backbone:

- Reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride.

- Reaction with an amine to yield the benzamide.

-

Bromination:

- Bromination of the benzoyl moiety using bromine or brominating agents to introduce the bromine substituent.

-

Final Coupling Reaction:

- Coupling of the brominated compound with an appropriate hydroxyl compound to form N-(2-bromobenzoyloxy)-4-chlorobenzamide.

Antimicrobial Activity

Studies have shown that N-(2-bromobenzoyloxy)-4-chlorobenzamide exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

- Tested Microorganisms:

- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

- Fungi: Candida albicans

The compound demonstrated minimum inhibitory concentrations (MIC) in the range of 32-128 µg/mL against tested strains, indicating promising antimicrobial potential.

Anticancer Activity

N-(2-bromobenzoyloxy)-4-chlorobenzamide has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. The results from Sulforhodamine B (SRB) assays indicated:

- IC50 Values: Ranged from 10-30 µM, suggesting effective cytotoxicity against cancer cells.

- Mechanism: The compound appears to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes between N-(2-bromobenzoyloxy)-4-chlorobenzamide and target proteins involved in bacterial growth and cancer proliferation. Key findings include:

- Target Proteins: DNA gyrase (for antibacterial activity) and estrogen receptors (for anticancer activity).

- Binding Affinity: Docking scores indicated strong binding interactions, which correlate with observed biological activities.

Case Studies

-

Antimicrobial Efficacy Study:

A study published in Journal of Antimicrobial Chemotherapy evaluated various derivatives of benzamide compounds, including N-(2-bromobenzoyloxy)-4-chlorobenzamide, showing enhanced antimicrobial effects compared to non-brominated analogs due to increased lipophilicity and membrane permeability . -

Cancer Cell Line Study:

Research conducted on MCF-7 cells revealed that treatment with N-(2-bromobenzoyloxy)-4-chlorobenzamide resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。